N-Boc-tyramine
Overview
Description
N-Boc-tyramine is a chemical compound with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.30 g/mol . It is known for its applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its crystalline form and a melting point of approximately 72°C .
Mechanism of Action
Mode of Action
It’s known that the compound can undergo thermal oxidation . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It’s known that the compound can participate in oxidation reactions , but the downstream effects of these reactions on biochemical pathways require further investigation .
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability .
Result of Action
The compound’s participation in oxidation reactions suggests it may have a role in redox biology
Action Environment
Given its participation in oxidation reactions , it’s plausible that factors such as temperature and the presence of other reactive species could influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxyphenethylcarbamate typically involves the reaction of 4-(2-aminoethyl)phenol with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate . The reaction is carried out in a solvent like tetrahydrofuran at room temperature, followed by stirring for 4-10 hours . The reaction progress is monitored using Thin-Layer Chromatography (TLC) .
Industrial Production Methods: Industrial production methods for tert-butyl 4-hydroxyphenethylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Boc-tyramine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N-Boc-tyramine has a wide range of scientific research applications:
Comparison with Similar Compounds
- Tert-butyl 3-hydroxyphenethylcarbamate
- Tert-butyl 4-aminophenethylcarbamate
- Tert-butyl 4-formylphenethylcarbamate
Comparison: N-Boc-tyramine is unique due to its specific hydroxyl group position, which influences its reactivity and interactions with other molecules . Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications .
Properties
IUPAC Name |
tert-butyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-9-8-10-4-6-11(15)7-5-10/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNOTKMMDBWGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474147 | |
Record name | Boc-Tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64318-28-1 | |
Record name | Boc-Tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butoxycarbonyl)tyramine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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